4,6-Difluoro-1-indanone

Catalog No.
S728865
CAS No.
162548-73-4
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Difluoro-1-indanone

Sourcing unsubstituted indanones often leads to failed C-C activation and unwanted sedation in CNS drug candidates. 4,6-Difluoro-1-indanone (CAS 162548-73-4) solves this with its electron-deficient core, enabling high-yield Rh-catalyzed Suzuki-Miyaura couplings and serving as the essential precursor for (E)-2-(4,6-difluoro-1-indanylidene)acetamide-a potent SKCa enhancer with no motor side effects. Key advantages: • Enables cleavage of unstrained C(aryl)-C(carbonyl) bonds • Mandatory for non-sedative analgesic efficacy • Supplied with analytical documentation for immediate R&D integration.

CAS Number

162548-73-4

Product Name

4,6-Difluoro-1-indanone

IUPAC Name

4,6-difluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2

InChI Key

HBVVKRYLYPANAE-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

The exact mass of the compound 4,6-Difluoro-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,6-Difluoroindan-1-one, 2,3-Dihydro-4,6-difluoro-1H-inden-1-one, 4,6-Difluoro-1-oxoindane, 4,6-Difluoro-2,3-dihydroinden-1-one

Purity

≥98%

Package Size

0.25 g, 1 g

4,6-Difluoro-1-indanone (CAS: 162548-73-4) is a highly specialized, electron-deficient bicyclic building block utilized extensively in medicinal chemistry and advanced synthetic methodology. Characterized by the strategic placement of fluorine atoms at the 4- and 6-positions of the indanone core, this compound offers unique electronic and steric properties that significantly alter the reactivity of the adjacent carbonyl and C-C bonds. In industrial procurement, it is primarily sourced as a pre-functionalized precursor for the synthesis of centrally acting pharmaceuticals, SKCa channel enhancers, and complex cross-coupling substrates where late-stage fluorination is unviable [1].

Research Fit

Fluorinated indanone building block for PET tracer and CNS probe synthesis
Regioselective 4,6-difluoro substitution pattern distinct from 5,6-isomer
Scaffold for constructing fluorinated pharmacophores with balanced lipophilicity

Substituting 4,6-difluoro-1-indanone with unsubstituted 1-indanone or mono-fluorinated analogs severely compromises both process reactivity and downstream pharmacological profiles. In synthetic applications, the lack of electron-withdrawing fluorine atoms in generic indanones drastically reduces the electrophilicity of the C(aryl)-C(carbonyl) bond, leading to reaction failure or poor yields in unstrained C-C activation protocols [1]. In medicinal chemistry, altering the 4,6-difluoro substitution pattern directly correlates with a loss of the therapeutic window; mono-fluorinated derivatives exhibit significantly higher sedative liabilities and motor impairment in in vivo models, rendering them unsuitable for non-sedative CNS applications [2].

Substitution Risk

Regioisomer Mismatch
5,6-Difluoro isomer may shift lipophilicity and CNS penetration profiles, altering target engagement in MAO-B and muscle relaxant assays.
Scaffold Sensitivity
Monofluoro or non-fluorinated indanones may not reproduce the SAR-derived activity; the 4,6-difluoro pattern is critical for reported in vivo endpoint responses.

Enhanced Electrophilicity for Unstrained C-C Activation

In the development of temporary directing group strategies for the Suzuki-Miyaura coupling of simple unstrained ketones, the electronic properties of the aryl ketone dictate reactivity. 4,6-Difluoro-1-indanone demonstrates superior electrophilicity due to its electron-deficient core, achieving up to 76% yield in Rh-catalyzed C(aryl)-C(carbonyl) alpha bond cleavage. In contrast, less electron-deficient comparators like unsubstituted 1-indanone exhibit significantly lower reactivity under identical catalytic conditions[1].

Evidence DimensionCross-coupling yield via unstrained C-C activation
Target Compound DataUp to 76% yield
Comparator Or BaselineUnsubstituted 1-indanone (lower reactivity/yield)
Quantified DifferenceSubstantially higher yield driven by electron-withdrawing fluorine substituents
ConditionsRh-catalyzed Suzuki-Miyaura coupling using a temporary directing group (2-amino-6-picoline)

Buyers sourcing precursors for advanced cross-coupling or late-stage functionalization should select this compound for its highly activated C-C bond, enabling transformations that fail with standard indanones.

Boiling Point
Cross-study comparable
237.3 °C vs 251.3 °C
Lower bp may simplify distillation and reduce thermal degradation risk
Predicted values at 760 mmHg

Optimized RR/ST Ratio in CNS Agents

When utilized as a precursor for rigid cyclic indanylidene acetamides, 4,6-difluoro-1-indanone yields derivatives that uniquely decouple muscle relaxant efficacy from sedative side effects. While mono-fluorinated or unsubstituted analogs exhibit low Rotarod/Straub tail (RR/ST) ratios (e.g., ~0.6) indicative of high sedation liability, the 4,6-difluoro derivative demonstrated no sedation at oral doses up to 250 mg/kg in Phase I clinical trials [1].

Evidence DimensionSedation liability (RR/ST ratio and maximum non-sedative dose)
Target Compound DataNo sedation up to 250 mg/kg (po) for the 4,6-difluoro derivative
Comparator Or BaselineMono-fluorinated analogs showing high sedation (RR/ST ratio ~0.6)
Quantified Difference>400% increase in the non-sedative dose threshold
ConditionsIn vivo murine models (Rotarod assay vs. morphine-induced Straub tail assay)

For medicinal chemistry procurement, selecting the 4,6-difluoro isomer is critical for developing CNS-active agents that require a wide therapeutic window without motor impairment.

Lipophilicity
Cross-study comparable
LogP 2.34 vs 2.17
Higher LogP may support CNS penetration for drug design
Predicted partition coefficient

Scalable Access via Friedel-Crafts Acylation

The procurement of 4,6-difluoro-1-indanone provides a highly stable, pre-functionalized building block that circumvents the poor regiocontrol of late-stage fluorination on the indanone core. It is efficiently synthesized via the intramolecular Friedel-Crafts cyclization of 3-(2,4-difluorophenyl)propionyl chloride using AlCl3, yielding a high-purity crystalline solid (mp 97-99 °C) that requires minimal downstream purification compared to isomeric mixtures [1].

Evidence DimensionSynthetic accessibility and regiocontrol
Target Compound DataDirect crystallization of the 4,6-difluoro isomer (mp 97-99 °C)
Comparator Or BaselineLate-stage electrophilic fluorination of 1-indanone
Quantified DifferenceEliminates the generation of 5,6- or 6,7-difluoro isomeric mixtures
ConditionsAlCl3-mediated intramolecular cyclization in dichloromethane

Procuring the pre-cyclized 4,6-difluoro building block significantly reduces process mass intensity (PMI) and purification bottlenecks in the scale-up of fluorinated APIs.

BBB Distribution
Data to verify
LogD7.4 1.8
Intermediate LogD may balance permeability and non-specific binding for CNS imaging
Class-level inference; source required
MAO-B Affinity
Class-level inference
IC50 1.3–54 nM
Supports high-affinity PET tracer design with reported selectivity >10,000-fold over MAO-A
In vitro enzyme inhibition assay
Muscle Relaxant Activity
Head-to-head
Compound 17 advanced to Phase I research
Supports scaffold-specific in vivo endpoint response; SAR across 67 analogs
Rodent muscle relaxant models

Non-Sedative CNS Muscle Relaxants Synthesis

Directly downstream of its pharmacological differentiation profile, 4,6-difluoro-1-indanone is the mandatory precursor for synthesizing (E)-2-(4,6-difluoro-1-indanylidene)acetamide (Compound 17) and related analogs. Its specific substitution pattern is required to maintain high analgesic and muscle relaxant efficacy while completely decoupling these effects from sedation and motor impairment [1].

Electrophilic Substrate for Unstrained C-C Activation

Leveraging its highly electron-deficient core, this compound serves as an optimized substrate in advanced organometallic methodologies, such as Rh-catalyzed Suzuki-Miyaura cross-couplings. It is specifically chosen over standard indanones when high-yield cleavage of unstrained C(aryl)-C(carbonyl) alpha bonds is required for complex molecular assembly [2].

SKCa Channel Enhancers for Neuropathic Pain

The indanylidene derivatives synthesized exclusively from 4,6-difluoro-1-indanone have been identified as potent enhancers of small-conductance calcium-activated potassium (SKCa) channels. This makes the 4,6-difluoro core a highly valuable starting material for procurement teams supporting the development of novel, non-opioid therapeutics for chronic constriction injury and neuropathic pain [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PET imaging agent synthesis
MAO-B selectivity and affinity
Radioligand binding and imaging model validation
CNS muscle relaxant research
Regioselective scaffold activity
In vivo muscle relaxant model endpoints
Amyloid imaging probe synthesis
BBB-penetrant distribution profile
Brain uptake and target engagement in imaging models
CNS drug discovery building block
Lipophilicity and CNS MPO balance
Brain exposure and transporter recognition assessment

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,6-Difluoro-1-indanone

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